![molecular formula C30H37N9O2S B10831005 (4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)

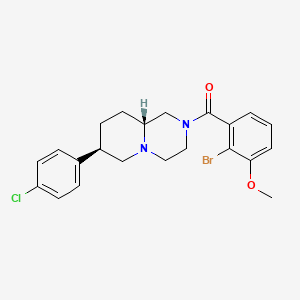

(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BI-0474 ist ein hochpotenter und selektiver kovalenter Inhibitor der KRAS G12C-Mutation, die ein häufiger onkogenes Treiber in verschiedenen Krebsarten ist, darunter Lungen-, Darm- und Bauchspeicheldrüsenkrebs . Diese Verbindung wurde durch eine Zusammenarbeit zwischen Boehringer Ingelheim und dem Fesik-Labor der Vanderbilt University entdeckt .

Herstellungsmethoden

BI-0474 wurde unter Verwendung eines strukturbasierten Designansatzes entwickelt. Der Syntheseweg beinhaltet die Optimierung der nicht-kovalenten Bindung, ausgehend von einem KRAS-Binder, der in einem NMR-basierten Fragment-Screening identifiziert wurde . Der letzte Schritt der Synthese beinhaltet die Anlagerung eines Michael-Akzeptors, der einen Kriegskopf enthält, an das optimierte Fragment . Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben.

Vorbereitungsmethoden

BI-0474 was developed using a structure-based design approach. The synthetic route involves the optimization of non-covalent binding starting from a KRAS binder identified in an NMR-based fragment screen . The final step in the synthesis involves attaching a Michael acceptor containing warhead to the optimized fragment . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

BI-0474 geht eine kovalente Bindung mit dem Cysteinrest an Position 12 des KRAS G12C-Mutanten ein . Diese kovalente Anlagerung wird durch den Michael-Akzeptor in der Verbindung erleichtert, der mit der Thiolgruppe des Cysteinrests reagiert . Das Hauptprodukt, das aus dieser Reaktion gebildet wird, ist das kovalent modifizierte KRAS G12C-Protein . Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören der Michael-Akzeptor und das KRAS G12C-Protein .

Wissenschaftliche Forschungsanwendungen

BI-0474 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und Wirkstoffforschung. Es wird verwendet, um die Rolle von KRAS G12C bei der Proliferation und dem Überleben von Krebszellen zu untersuchen . Die Verbindung hat eine hohe zelluläre Aktivität und eine In-vivo-Wirksamkeit in Xenograft-Modellen für nicht-kleinzelligen Lungenkrebs gezeigt . Darüber hinaus ist BI-0474 über das Open-Science-Portal opnMe verfügbar, so dass Forscher weltweit sein Potenzial in verschiedenen Krebsforschungsanwendungen erforschen können .

Wirkmechanismus

BI-0474 entfaltet seine Wirkung, indem es kovalent an den Cysteinrest an Position 12 des KRAS G12C-Mutanten bindet . Diese Bindung hemmt die GTPase-Aktivität von KRAS und verhindert die Aktivierung von nachgeschalteten Signalwegen wie dem RAF-MEK-ERK (MAPK)-Weg . Durch die Blockierung dieser Wege hemmt BI-0474 effektiv die Proliferation und das Überleben von Krebszellen .

Wirkmechanismus

BI-0474 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant . This binding inhibits the GTPase activity of KRAS, preventing the activation of downstream signaling pathways such as the RAF-MEK-ERK (MAPK) pathway . By blocking these pathways, BI-0474 effectively inhibits cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

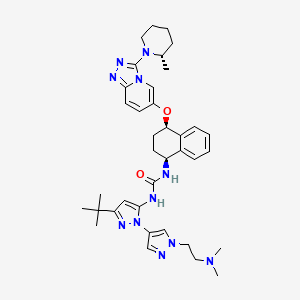

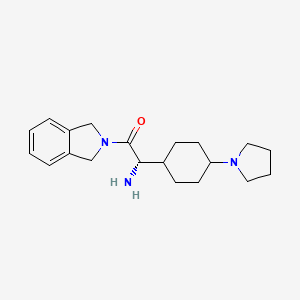

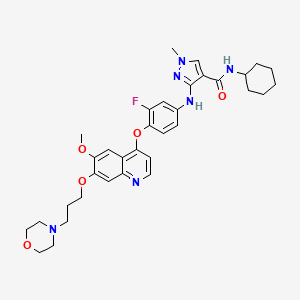

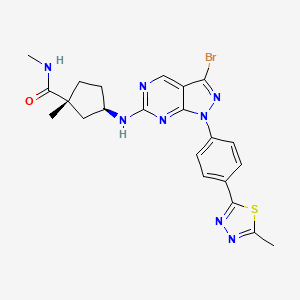

BI-0474 ist einzigartig in seiner hohen Selektivität und Potenz für die KRAS G12C-Mutation im Vergleich zu anderen KRAS-Inhibitoren . Zu ähnlichen Verbindungen gehören andere KRAS G12C-Inhibitoren wie AMG 510 und MRTX849 . BI-0474 zeichnet sich durch seinen irreversiblen kovalenten Bindungsmechanismus und seine hohe zelluläre Aktivität aus .

Eigenschaften

Molekularformel |

C30H37N9O2S |

|---|---|

Molekulargewicht |

587.7 g/mol |

IUPAC-Name |

(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C30H37N9O2S/c1-5-25(40)38-12-10-37(11-13-38)20-15-22(33-24(16-20)39-14-9-36(4)18-19(39)2)28-34-29(41-35-28)30(3)8-6-7-23-26(30)21(17-31)27(32)42-23/h5,15-16,19H,1,6-14,18,32H2,2-4H3/t19-,30-/m0/s1 |

InChI-Schlüssel |

CKAMBYUZKWQCKJ-ADSBAMQRSA-N |

Isomerische SMILES |

C[C@H]1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |

Kanonische SMILES |

CC1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)

![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)

![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)